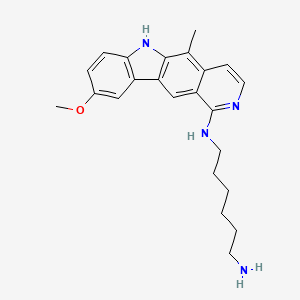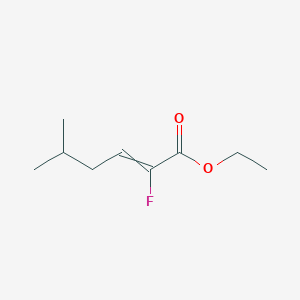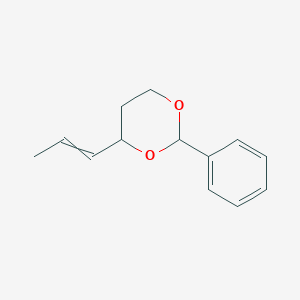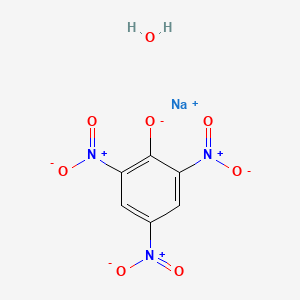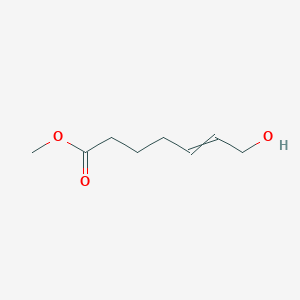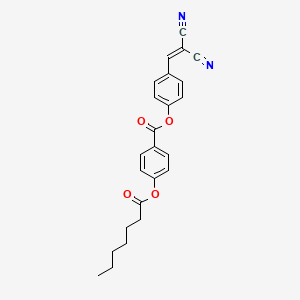
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dicyanoethenyl group and a benzoate ester linked to a heptanoyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(2,2-Dicyanoethenyl)phenyl: This intermediate can be synthesized by the Knoevenagel condensation reaction between 4-formylphenyl and malononitrile in the presence of a base such as piperidine.
Preparation of 4-(heptanoyloxy)benzoic acid: This can be achieved by esterification of 4-hydroxybenzoic acid with heptanoic acid using a catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2-Dicyanoethenyl)phenyl benzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-methoxybenzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-(octanoyloxy)benzoate
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the heptanoyloxy group enhances its lipophilicity, making it more suitable for applications in hydrophobic environments compared to its analogs.
Propriétés
Numéro CAS |
78016-54-3 |
|---|---|
Formule moléculaire |
C24H22N2O4 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[4-(2,2-dicyanoethenyl)phenyl] 4-heptanoyloxybenzoate |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-4-5-6-23(27)29-21-13-9-20(10-14-21)24(28)30-22-11-7-18(8-12-22)15-19(16-25)17-26/h7-15H,2-6H2,1H3 |
Clé InChI |
VCLDIPWKAVQDET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
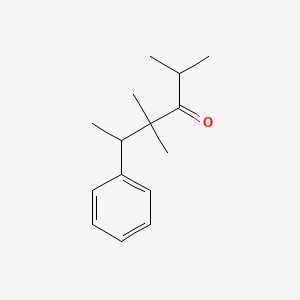
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
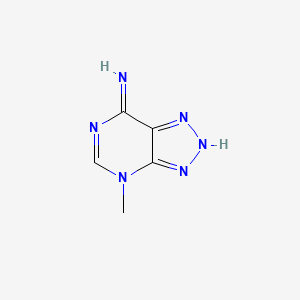
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
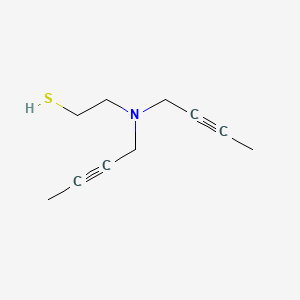
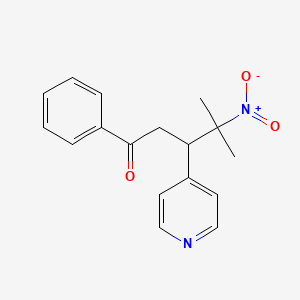
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

